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GRC-17536

Cat. No.: B1150083
Attention: For research use only. Not for human or veterinary use.
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Description

GRC-17536 is a potent, selective, and orally available small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a non-selective cation channel expressed on peripheral sensory neurons and other tissues, which functions as a key sensor for noxious environmental irritants and endogenous inflammatory mediators . By inhibiting TRPA1 activation, this compound effectively blocks nociceptive signaling in peripheral small nerve fibers, providing a targeted mechanism for investigating pain and sensory pathways . This mechanism has established this compound as a promising candidate for researching miscellaneous chronic conditions. Preclinical in vivo studies have demonstrated its efficacy in inhibiting citric acid-induced cough response, highlighting its potential utility in chronic cough research . Furthermore, the compound has been evaluated in a Phase 2, randomized, placebo-controlled clinical trial for patients with painful diabetic peripheral neuropathy (DPN) . While not effective in the overall patient population, statistically significant and clinically meaningful pain improvements were observed in an exploratory subpopulation of patients with preserved small nerve fiber function, offering a compelling perspective for precision medicine in pain research . With its well-defined molecular formula (C20H13F5N4O3S2) and peripheral site of action, this compound serves as a critical research tool for exploring the pathophysiology and treatment of neuropathic pain, chronic cough, and other TRPA1-mediated conditions . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Appearance

Solid powder

Synonyms

GRC-17536;  GRC 17536;  GRC17536.; Unknown

Origin of Product

United States

Discovery and Early Preclinical Characterization of Grc 17536

Identification of GRC-17536 as a Potent TRPA1 Antagonist

The identification of this compound as a potent antagonist of the TRPA1 receptor was a key step in its early development. TRPA1 is an ion channel predominantly expressed in sensory neurons and functions as a sensor for a variety of noxious stimuli, including chemical, thermal, and mechanical irritants. patsnap.comtandfonline.com Its activation is linked to various painful conditions, itch, and respiratory syndromes, making it a promising target for therapeutic intervention. patsnap.comtandfonline.com

High-Throughput Screening and Lead Identification Strategies

The discovery of compounds like this compound often begins with high-throughput screening (HTS). HTS is a drug discovery process that enables the rapid testing of large libraries of chemical compounds against a specific biological target, such as an ion channel. bmglabtech.comdrugtargetreview.com This automated process, often utilizing robotics and plate readers, is designed to identify compounds, referred to as "hits" or "leads," that exhibit the desired activity – in this case, inhibiting TRPA1 function. bmglabtech.comdrugtargetreview.com While the specific details of the HTS campaign that led to this compound are not extensively detailed in the provided information, the process typically involves screening diverse compound libraries to find initial molecules with inhibitory activity against the target. bmglabtech.comdrugtargetreview.com These initial hits then undergo further characterization and optimization as part of lead identification strategies.

Initial Potency and Selectivity Assessments of this compound

Following its identification, this compound underwent initial assessments to determine its potency and selectivity. Potency refers to the concentration of the compound required to achieve a specific level of inhibition. This compound has been described as a potent TRPA1 antagonist with an IC50 value of less than 10 nM in cell-based assays. medkoo.comprnewswire.com Specifically, it inhibited citric acid-induced Ca²⁺ influx in cell-based assays with an IC50 of 8.2 nM. probechem.comprobechem.comnih.gov

Selectivity is crucial in drug discovery to ensure that a compound primarily targets the intended molecule and does not interact significantly with other biological targets, which could lead to off-target effects. This compound demonstrated high selectivity, showing more than 1000-fold selectivity over other TRP channels, including TRPV1, TRPV3, TRPV4, and TRPM8, as well as a large panel of GPCRs, enzymes, and other ion channels. medkoo.comebiohippo.com This high degree of selectivity over other TRP channels, particularly TRPV1, was confirmed in studies evaluating its effect on citric acid-mediated Ca²⁺ influx in different cell lines. nih.gov

Initial Potency and Selectivity Data for this compound

Target ChannelAgonist UsedIC50 (nM)Selectivity Ratio (vs TRPA1)
hTRPA1 (CHO cells)Citric Acid8.2 probechem.comprobechem.comnih.gov1x
TRPV1Capsaicin (1 µM)> 1000 probechem.comprobechem.com> 1000x
TRPV32-APB (1 mM)> 1000 probechem.comprobechem.com> 1000x
TRPV44α-PDD (30 µM)> 1000 probechem.comprobechem.com> 1000x
TRPM8Icilin (250 nM)> 1000 probechem.comprobechem.com> 1000x
Other TRPs, GPCRs, Enzymes, Ion ChannelsNot specified> 1000 medkoo.comebiohippo.com> 1000x

Note: IC50 values for channels other than hTRPA1 are indicated as > 1000 nM based on the reported >1000-fold selectivity at a concentration of 1 µM (1000 nM).

Development as a Research Probe and Preclinical Candidate

Based on its potency and selectivity, this compound was advanced as a research probe and preclinical candidate to further investigate the role of TRPA1 in various physiological and pathological processes.

Designation as a New Chemical Entity (NCE) in Research Contexts

This compound was designated as a New Chemical Entity (NCE) by Glenmark Pharmaceuticals, the company involved in its discovery and initial development. prnewswire.com The designation as an NCE signifies that it is a molecule not previously approved as a drug, highlighting its novelty in the research landscape. prnewswire.com In research contexts, this compound served as a tool to study the functional implications of TRPA1 blockade in various preclinical models.

Importance of Selectivity over Other TRP Channels and Biological Targets

The demonstrated high selectivity of this compound over other TRP channels and a broad range of other biological targets was of significant importance for its development as a research probe and preclinical candidate. medkoo.comebiohippo.comprnewswire.com Off-target activity can confound research results and potentially lead to undesirable effects in vivo. The selectivity profile of this compound allowed researchers to attribute observed effects in preclinical studies primarily to TRPA1 inhibition, providing clearer insights into the physiological roles of TRPA1 and the potential therapeutic utility of its antagonism. This was particularly important given the expression of other TRP channels, such as TRPV1, in similar sensory pathways. nih.gov Studies specifically confirmed that a selective TRPV1 antagonist did not inhibit citric acid-mediated Ca²⁺ influx in cells where this compound was effective, further supporting the role of TRPA1 and the selectivity of this compound. nih.gov

Preclinical studies utilizing this compound have demonstrated its effectiveness in animal models of inflammatory and neuropathic pain, as well as in models of cough. medkoo.comprnewswire.comnih.govprnewswire.comclinicalleader.com For instance, it inhibited citric acid-induced cough in guinea pigs in a dose-dependent manner. nih.gov These findings, facilitated by the selective nature of this compound, supported the potential of TRPA1 antagonism as a therapeutic strategy for these conditions.

Molecular Mechanisms of Grc 17536 Interaction with Trpa1

Binding Site Analysis and Interaction Dynamics with the TRPA1 Channel

TRPA1 is a ligand-gated ion channel that can be activated by a diverse array of stimuli, including electrophilic compounds that covalently modify cysteine residues in the N-terminus and non-electrophilic compounds that bind to specific sites. nih.govtandfonline.com Antagonists like GRC-17536 modulate the channel by binding in a manner that prevents its activation, often stabilizing the closed state. patsnap.com

Ligand-Gated Ion Channel Modulation by Antagonists

As a ligand-gated ion channel, TRPA1's opening and closing (gating) can be influenced by the binding of specific molecules. nih.gov Antagonists, such as this compound, interfere with the binding of agonists or the conformational changes required for channel opening. This modulation by antagonists is crucial for inhibiting the downstream signaling cascades initiated by TRPA1 activation. patsnap.com

Role of Specific TRPA1 Domains in this compound Binding

The TRPA1 channel possesses several domains critical for its function and interaction with ligands. These include multiple ankyrin repeat domains in the N-terminal intracellular region, transmembrane domains, and intracellular loops. patsnap.comtandfonline.com Electrophilic agonists typically modify cysteine or lysine (B10760008) residues within the N-terminal ankyrin repeats. patsnap.com Non-electrophilic agonists and antagonists, however, interact with distinct binding pockets located within the transmembrane or cytoplasmic regions. patsnap.com While specific details regarding the precise binding site of this compound on TRPA1 are not extensively detailed in the provided information, studies on other TRPA1 antagonists suggest the existence of multiple binding sites (e.g., site 1a, 1b, 2, and 3) within the channel structure, potentially involving residues like Asn855. acs.orgrrpharmacology.ru Cryo-electron microscopy structures of TRPA1 with bound antagonists have provided insights into these interaction regions. sci-hub.seacs.org Species-specific differences in amino acid residues can significantly influence antagonist binding and potency. patsnap.comacs.org

Downstream Cellular and Molecular Effects of TRPA1 Antagonism by this compound

The primary effect of TRPA1 antagonism by this compound is the inhibition of the channel's function, which in turn impacts several downstream cellular and molecular events.

Inhibition of Calcium Influx in TRPA1-Expressing Cells

TRPA1 is a cation channel permeable to calcium, sodium, and potassium, with a higher permeability to calcium. tandfonline.com Activation of TRPA1 leads to an influx of extracellular calcium into the cell. researchgate.netnih.govnih.govplos.org this compound, as a TRPA1 antagonist, effectively inhibits this calcium influx in TRPA1-expressing cells. probechem.comresearchgate.netnih.govnih.govplos.org Studies using cell-based assays have demonstrated that this compound inhibits citric acid-induced Ca²⁺ influx in various cell lines, including CCD19-Lu, A549, and hTRPA1/CHO cells, with an IC50 of 8.2 nM in cell-based assays. probechem.comresearchgate.netnih.govplos.org This inhibition of calcium influx is a key mechanism by which this compound exerts its antagonistic effects.

Here is a summary of the inhibition of citric acid-induced Ca²⁺ influx by this compound:

Cell LineAgonistThis compound EffectIC50 (if available)Source
CCD19-LuCitric acidInhibits Ca²⁺ influxNot specified researchgate.netnih.govplos.org
A549Citric acidInhibits Ca²⁺ influxNot specified researchgate.netnih.govplos.org
hTRPA1/CHOCitric acidInhibits Ca²⁺ influx8.2 nM probechem.comresearchgate.netnih.govplos.org

This compound also inhibited calcium uptake induced by TLR4, TLR7, and TLR8 ligands in hTRPA1/CHO and A549 cells. probechem.comresearchgate.netnih.govplos.org

Here is a summary of the inhibition of TLR ligand-mediated Ca²⁺ uptake by this compound:

Cell LineTLR LigandThis compound ConcentrationInhibition of ⁴⁵Ca²⁺ uptakeSource
hTRPA1/CHOLPS + AITC10 nM51.3% probechem.com
hTRPA1/CHOLPS + AITC1 µM98.4% probechem.com
hTRPA1/CHOLoxoribine + AITC10 nM56.6% probechem.com
hTRPA1/CHOLoxoribine + AITC1 µM98.6% probechem.com
hTRPA1/CHOssRNA40 + AITC10 nM63.0% probechem.com
hTRPA1/CHOssRNA40 + AITC1 µM96.1% probechem.com
A549LPS + AITC10 nM40.4% researchgate.net
A549LPS + AITC1 µM95.3% researchgate.net
A549Loxoribine + AITC10 nM68.1% researchgate.net
A549Loxoribine + AITC1 µM97.4% researchgate.net
A549ssRNA40 + AITC10 nM53.2% researchgate.net
A549ssRNA40 + AITC1 µM98.7% researchgate.net

Modulation of Intracellular Signaling Pathways Mediated by TRPA1 Activation

TRPA1 activation and the subsequent calcium influx can modulate various intracellular signaling pathways. tandfonline.comfrontiersin.org These pathways are involved in processes such as cell proliferation, immune responses, and the release of inflammatory mediators. nih.govfrontiersin.org For instance, TRPA1-mediated calcium influx can activate pathways involving calmodulin, calcineurin, NFAT, ERK/CREB, and NF-κB. nih.govfrontiersin.org TRPA1 activation can also lead to the release of neuropeptides like CGRP. mdpi.comfrontiersin.org By blocking TRPA1, this compound is expected to interfere with these downstream signaling cascades, thereby modulating cellular responses. TRPA1 antagonism has been shown to reduce the expression of pro-inflammatory factors. nih.govfrontiersin.org

Impact on Reactive Oxygen Species (ROS) Generation and Cellular Stress Responses

TRPA1 is known to be activated or sensitized by reactive oxygen species (ROS) and other oxidative stimuli. nih.govfrontiersin.orgfrontiersin.orgnih.govbenthamopen.com ROS can activate TRPA1 directly through cysteine oxidation or indirectly through the generation of reactive aldehydes. frontiersin.orgfrontiersin.org TRPA1-mediated calcium influx can also influence intracellular ROS levels, potentially leading to a feedback loop where ROS further activates TRPA1. nih.govnih.gov Furthermore, TRPA1 activation has been linked to oxidative stress and can contribute to the release of inflammatory mediators. nih.gov Antagonizing TRPA1 with compounds like this compound can impact this interplay between TRPA1 activity and ROS. While the direct impact of this compound on ROS generation is not explicitly detailed in the provided text, blocking TRPA1-mediated calcium influx could potentially attenuate ROS production or the downstream effects of ROS-induced TRPA1 activation. nih.govnih.gov Studies have shown that scavenging intraganglionic ROS can attenuate inflammatory mechanical hypersensitivity, suggesting a link between ROS, TRPA1, and pain. frontiersin.org

Influence on Proinflammatory Cytokine Production

The activation of TRPA1 has been linked to inflammatory responses, including the generation and release of proinflammatory cytokines researchgate.netnih.govmdpi.com. The influx of calcium ions through activated TRPA1 channels is a critical step mediating inflammatory gene expression, either directly or indirectly mdpi.com. Consequently, blocking TRPA1-mediated calcium influx with antagonists such as this compound can attenuate these inflammatory processes, including the production of proinflammatory cytokines researchgate.netnih.gov.

Research findings support the role of TRPA1 in cytokine production and the inhibitory effect of its antagonism. Studies have shown that TRPA1 knockout mice exhibit reduced production of proinflammatory cytokines in the airways google.com. Furthermore, TRPA1 antagonists have been observed to decrease the production of Th2 pro-inflammatory cytokines in a murine model of atopic dermatitis sci-hub.se.

Specifically, this compound has demonstrated efficacy in inhibiting the production of certain proinflammatory cytokines in cellular models. This compound was effective in inhibiting AITC-induced interleukin 8 (IL-8) production in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549) mdpi.com. TRPA1 is also involved in the upregulation of interleukin-6 (IL-6) production in chondrocytes, and treatment with a TRPA1 antagonist significantly downregulated IL-6 expression in chondrocytes from wild-type mice and osteoarthritis patients mdpi.com. Activation of the TLR4 signaling pathway in sensory neurons has been shown to trigger the production of neuroinflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and IL-6, which can further contribute to pain by upregulating TRPA1 researchgate.net. Inhibition of TRPA1 can effectively treat the expression of inflammatory cytokines such as IL-1β, IL-6, and IL-8 nih.gov.

The primary function of TRPA1 antagonists like this compound is to block calcium flow, thereby preventing intracellular changes, including the generation of proinflammatory cytokines researchgate.netnih.gov. This mechanism underlies the observed reduction in cytokine levels in various experimental settings upon TRPA1 inhibition.

Data Table: Observed Effects of TRPA1 Antagonism on Proinflammatory Cytokines

Cytokine(s) AffectedModel/Cell TypeObserved Effect of TRPA1 AntagonismSource
IL-8Human lung fibroblast cells (CCD19-Lu)Inhibition of production mdpi.com
IL-8Human pulmonary alveolar epithelial cell line (A549)Inhibition of production mdpi.com
Th2 pro-inflammatory cytokinesMurine model of atopic dermatitisDecrease in production sci-hub.se
Proinflammatory cytokinesAirways (TRPA1 knockout mice)Reduced production google.com
IL-6Osteoarthritic chondrocytesSignificant downregulation mdpi.com
IL-1β, IL-6, IL-8Periodontal Ligament Stem Cells (PDLSCs) stimulated by LPSDownregulation of production nih.gov
TNF-α, IL-6Sensory neurons (linked to TLR4 activation)Attenuation (indirectly via TRPA1) researchgate.net

In Vitro Pharmacological Characterization of Grc 17536

Functional Assays for TRPA1 Antagonism

Functional assays are employed to directly measure the inhibitory effect of GRC-17536 on TRPA1 channel activity. These assays typically involve stimulating TRPA1 channels with known agonists and observing the ability of this compound to block the resulting cellular response.

Calcium Influx Assays (e.g., Fluorimetric and Radiometric Ca2+ influx assays)

Calcium influx assays are a common method for assessing TRPA1 activity, as the activation of TRPA1 channels leads to an influx of calcium ions into the cell. Both fluorimetric and radiometric methods can be used to quantify this calcium influx. Studies have shown that this compound concentration-dependently inhibits agonist-induced calcium influx in cells expressing TRPA1. researchgate.netnih.gov For example, this compound has been shown to inhibit citric acid-induced Ca2+ influx in various cell types. researchgate.netnih.govplos.org

Data from calcium influx assays using citric acid as an agonist in different cell lines demonstrate the potency of this compound. nih.gov

Cell TypeAgonistThis compound IC₅₀ (nM)
CCD19-LuCitric acid8.2
A549Citric acid5.0
hTRPA1/CHOCitric acid4.6

These results indicate that this compound is a potent inhibitor of TRPA1-mediated calcium influx across different cellular contexts. nih.gov GRC 17536 also inhibited 45Ca+2 uptake induced by LPS + AITC, Loxoribine + AITC, and ssRNA40 + AITC in hTRPA1/CHO cells. probechem.com

Electrophysiological Patch-Clamp Studies of TRPA1 Current Inhibition

Electrophysiological patch-clamp studies provide a direct measurement of ion flow through TRPA1 channels. This technique allows for the assessment of how this compound affects TRPA1 currents under controlled voltage conditions. While specific detailed patch-clamp data for this compound was not extensively detailed in the provided snippets, patch-clamp methods are a standard approach for characterizing the effects of compounds on ion channels like TRPA1. researchgate.netresearchgate.net Some studies mention the use of patch-clamp recordings to assess TRPA1 channel expression and modulation and confirm hit activity using agonists like AITC. sci-hub.seacs.org

Assays Utilizing Specific TRPA1 Agonists (e.g., Citric Acid, AITC, Acrolein)

Various agonists are used to activate TRPA1 in in vitro assays to evaluate the inhibitory activity of antagonists like this compound. Citric acid, Allyl isothiocyanate (AITC), and Acrolein are well-established TRPA1 agonists. researchgate.netmdpi.com

Studies have demonstrated that this compound is effective in inhibiting the calcium influx induced by these agonists. This compound concentration-dependently inhibited citric acid-induced Ca2+ influx in hTRPA1/CHO, CCD19-Lu, and A549 cells. researchgate.netnih.gov It was also effective in inhibiting acrolein and crotonaldehyde (B89634) induced Ca2+ influx in vitro, and AITC induced Ca2+ influx in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549). mdpi.com The IC50 values of GRC 17536 with citric acid as agonist in A549 and CCD19-Lu cells are in close agreement with its IC50 values when AITC is used as the agonist in these cell lines. nih.gov

Cellular Models for Studying this compound Activity

The in vitro characterization of this compound utilizes different cellular models to understand its effects on TRPA1 in various biological contexts.

Recombinant TRPA1-Expressing Cell Lines (e.g., hTRPA1/CHO cells, HEK293)

Recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells engineered to express human TRPA1 (hTRPA1/CHO, HEK293/TRPA1), are commonly used models for studying TRPA1 channel function and the effects of antagonists. researchgate.netnih.govsci-hub.semdpi.commdpi.com These cell lines provide a controlled system to study the direct interaction of compounds with the TRPA1 channel without the complexity of other receptors or channels present in primary cells. This compound has been shown to inhibit agonist-induced calcium influx in hTRPA1/CHO cells. researchgate.netnih.govplos.org HEK293 cells expressing recombinant human TRPA1 channels are also used to study activation by TRPA1 agonists. sci-hub.semdpi.commdpi.com

Endogenous TRPA1-Expressing Primary Cells (e.g., human primary lung fibroblasts, airway epithelial cells)

To assess the activity of this compound in a more physiologically relevant setting, studies are conducted using primary cells that endogenously express TRPA1. Human primary lung fibroblasts (e.g., CCD19-Lu) and airway epithelial cells (e.g., A549) are examples of such cells. researchgate.netnih.govmdpi.com These cells are relevant because TRPA1 is expressed in both neuronal and non-neuronal cells of the respiratory tract and is involved in sensing environmental irritants. researchgate.netnih.gov this compound has been shown to inhibit agonist-induced calcium influx in these endogenous TRPA1-expressing primary cells, demonstrating its activity in a more complex cellular environment. researchgate.netnih.govplos.org Specifically, GRC 17536 was effective in inhibiting AITC induced Ca2+ influx and IL8 production in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549). mdpi.com

Assessment of this compound Selectivity Profile Against Other Ion Channels and Receptors

This compound has been characterized as a potent and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. In vitro studies have demonstrated its selectivity profile against a range of other transient receptor potential (TRP) channels, G protein-coupled receptors (GPCRs), enzymes, and other ion channels.

Research indicates that this compound exhibits high selectivity for TRPA1, showing more than 1000-fold selectivity over other TRP channels. medkoo.com Specifically, testing against TRPV1, TRPV3, TRPV4, and TRPM8 channels at a concentration of 1 µM showed low percentages of inhibition. nih.govresearchgate.net

Detailed in vitro TRP selectivity profiling of this compound demonstrated minimal inhibition of TRPV1, TRPV3, TRPV4, and TRPM8 at a concentration of 1 µM. nih.govresearchgate.net This indicates a significant preference for the TRPA1 channel compared to these other members of the TRP family. nih.govresearchgate.net

Beyond the TRP family, this compound has also been evaluated for its selectivity against a large panel of GPCRs, enzymes, and other ion channels. medkoo.com These studies further support its selective action on TRPA1, with this compound showing more than 1000-fold selectivity over these diverse targets. medkoo.com This broad selectivity profile is a key aspect of this compound's pharmacological characterization, highlighting its potential as a targeted TRPA1 antagonist.

The observed in vitro selectivity of this compound for TRPA1 is consistent across different cell types expressing the receptor, including human lung fibroblast (CCD19-Lu), epithelial (A549), and hTRPA1/CHO cells. plos.org this compound concentration-dependently inhibited citric acid-induced Ca²⁺ influx in these cell lines, demonstrating similar potency. plos.org In contrast, a selective TRPV1 antagonist, GRC 6211, did not inhibit citric acid-mediated Ca²⁺ influx in CCD19-Lu and A549 cells, further emphasizing the specific activity of this compound on TRPA1. plos.org

The following table summarizes the in vitro TRP selectivity profile of this compound based on reported inhibition percentages at a concentration of 1 µM: nih.govresearchgate.net

TRP Channel% Inhibition at 1 µM
TRPA1High Inhibition
TRPV15.6%
TRPV327.3%
TRPV48.2%
TRPM88.6%

Note: While specific IC50 values for TRPA1 inhibition are reported as less than 10 nM medkoo.com, the table above presents selectivity data against other TRP channels as percentage inhibition at a single concentration (1 µM) as found in the provided sources. nih.govresearchgate.net

The high degree of selectivity demonstrated by this compound in these in vitro assessments is crucial for understanding its mechanism of action and its potential as a therapeutic agent targeting TRPA1-mediated conditions.

Preclinical Efficacy Studies of Grc 17536 in Animal Models

Models of Nociceptive and Neuropathic Pain

GRC-17536 has shown efficacy in animal models designed to mimic both inflammatory and neuropathic pain states. medkoo.comtargetmol.comprnewswire.comclinicalleader.comglenmark-pharma.rubiospace.com TRPA1 receptor activation is linked to various painful conditions, and preclinical studies support its role in acute, inflammatory, and neuropathic pain models. patsnap.comacs.org

Inflammatory Pain Models (e.g., Freund's Complete Adjuvant-induced hyperalgesia)

In models of inflammatory pain, such as Freund's Complete Adjuvant (FCA)-induced hyperalgesia, this compound has been shown to reverse hyperalgesia. prnewswire.com FCA-induced inflammatory pain in rodents is characterized by mechanical hyperalgesia and acute inflammation. acs.org Studies have documented that acute pharmacological inhibition of TRPA1 can reduce mechanical and cold hypersensitivity associated with persistent inflammation in models induced by FCA. unifi.itnih.gov this compound reversed hyperalgesia in FCA-induced inflammatory models with an EC50 of less than 10 mg/kg. prnewswire.com

Interactive Data Table: Efficacy of this compound in Inflammatory Pain Models

ModelFinding
Freund's Complete Adjuvant (FCA)-induced hyperalgesiaReversed hyperalgesia prnewswire.com
FCA-induced inflammationReduced mechanical and cold hypersensitivity unifi.itnih.gov

Neuropathic Pain Models (e.g., Chronic Constriction Injury-induced pain, Diabetic Peripheral Neuropathy models)

This compound has also demonstrated effectiveness in neuropathic pain models. medkoo.comtargetmol.comprnewswire.comclinicalleader.comglenmark-pharma.rubiospace.com In the chronic constriction injury (CCI)-induced neuropathic pain model, this compound reversed hyperalgesia with an EC50 of less than 10 mg/kg. prnewswire.com TRPA1 is implicated in both peripheral and central neuropathic pain. nih.gov In rodent models of streptozotocin-induced diabetic neuropathy, TRPA1 antagonists have reduced mechanical allodynia and hypersensitivity. dimabio.com this compound, a peripherally acting TRPA1 antagonist, was found effective in a proof-of-concept study involving patients with painful diabetic neuropathy. dimabio.comnih.govresearchgate.net Preclinical studies on this compound have shown its effectiveness in animal models of peripheral diabetic neuropathic pain. prnewswire.comclinicalleader.combiospace.com

Interactive Data Table: Efficacy of this compound in Neuropathic Pain Models

ModelFinding
Chronic Constriction Injury (CCI)-induced painReversed hyperalgesia prnewswire.com
Streptozotocin-induced diabetic neuropathyTRPA1 antagonists (including this compound in clinical context) reduced mechanical allodynia/hypersensitivity dimabio.comresearchgate.net
Peripheral diabetic neuropathic pain modelsDemonstrated effectiveness prnewswire.comclinicalleader.combiospace.com

Studies in models of Postoperative Pain and Chemotherapy-induced Pain

Preclinical studies have also indicated the effectiveness of this compound in animal models of postoperative pain and chemotherapy-induced pain. prnewswire.comclinicalleader.combiospace.com TRPA1 inhibition may decrease postoperative pain, as administration of a channel antagonist in the injured surgical area attenuated mechanical allodynia in animal models. nih.gov TRPA1 has also been shown to contribute to chemotherapy-induced peripheral neuropathy (CIPN). semanticscholar.orgnih.gov

Interactive Data Table: Efficacy of this compound in Postoperative and Chemotherapy-induced Pain Models

ModelFinding
Postoperative pain modelsEffectiveness demonstrated prnewswire.comclinicalleader.combiospace.com; Attenuated mechanical allodynia nih.gov
Chemotherapy-induced pain modelsEffectiveness demonstrated prnewswire.comclinicalleader.combiospace.com; TRPA1 contributes to CIPN semanticscholar.orgnih.gov

Models of Respiratory Disorders

The TRPA1 pathway has a direct role in initiating a cough response, and TRPA1 antagonists may be potential treatments for chronic cough. frontiersin.org TRPA1 is also a promising target for respiratory diseases like asthma. sci-hub.se

Cough Models (e.g., Citric acid-induced cough in guinea pigs)

This compound has been studied in cough models, such as the citric acid-induced cough model in guinea pigs. nih.govnih.govresearchgate.net In this model, this compound inhibited the cough response. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Guinea pigs exposed to citric acid challenge showed a significant cough response, and treatment with this compound resulted in a dose-dependent inhibition of this tussive response. nih.govresearchgate.net At doses of 60 and 100 mg/kg, this compound showed 79% and 89% inhibition of cough, respectively, compared to the vehicle-treated group. nih.govresearchgate.net This demonstrated the antitussive effect of this compound in a TRPA1-mediated cough model. nih.govnih.govresearchgate.net

Interactive Data Table: Efficacy of this compound in Citric Acid-Induced Cough in Guinea Pigs

Dose (mg/kg)Cough Inhibition (%)
6079
10089

Asthma Models (e.g., Mouse asthma models, guinea pig allergic asthma models)

This compound has also shown promising effects in in vivo models of asthma. prnewswire.comamegroups.org In mouse asthma models, this compound demonstrated significant inhibition of lung eosinophilia, mucus production, and airway hyperresponsiveness. mdpi.com In guinea pig allergic asthma models, it showed inhibition of eosinophils and early airway reactivity. mdpi.com Studies using TRPA1 knockout mice and rats in ovalbumin (OVA) models of asthma have also shown decreased inflammatory responses and immune cell infiltration into the lung, further supporting TRPA1 as a target for asthma. sci-hub.se

Interactive Data Table: Efficacy of this compound in Asthma Models

ModelFinding
Mouse asthma modelInhibited lung eosinophilia, mucus production, airway hyperresponsiveness mdpi.com
Guinea pig allergic asthma modelInhibited eosinophils and early airway reactivity mdpi.com
in vivo asthma modelShowed promising effect on airway inflammation, bronchoconstriction, and cough prnewswire.comamegroups.org

Chronic Obstructive Pulmonary Disease (COPD) Related Models

While direct studies of this compound specifically labeled as "COPD models" were not extensively detailed in the available information, research in related respiratory models, such as those for cough and asthma, provides insights relevant to COPD pathobiology, given the overlap in mechanisms involving TRPA1 activation by irritants like cigarette smoke constituents mdpi.com. Constituents of cigarette smoke are potent activators of TRPA1, suggesting that TRPA1 antagonists like this compound could be effective in treating respiratory diseases where such irritants play a role mdpi.com.

Studies in guinea pigs demonstrated that this compound inhibited citric acid-induced cough response. Citric acid is routinely used to evoke cough in preclinical studies nih.govplos.orgnih.gov. This compound reversed this cough response in a dose-dependent manner plos.orgnih.gov. This provides in vivo evidence for the effectiveness of a selective TRPA1 antagonist in a cough model relevant to respiratory conditions plos.orgnih.gov.

In mouse and guinea pig models of allergic asthma, this compound showed significant inhibition of key features associated with airway inflammation and function. In a mouse asthma model, this compound significantly inhibited lung eosinophilia, mucus production, and airway hyperresponsiveness mdpi.com. In a guinea pig allergic asthma model, it demonstrated inhibition of eosinophils and early airway reactivity mdpi.com. While these are asthma models, the assessment of inflammation markers (eosinophils) and airway function (hyperresponsiveness, reactivity) are relevant methodologies also applied in understanding COPD pathobiology.

Methodologies for Assessing In Vivo Effects

Preclinical studies evaluating the effects of compounds like this compound in animal models utilize various methodologies to assess in vivo efficacy, particularly in the context of pain and respiratory conditions.

Behavioral Assays for Pain and Nociception

Behavioral assays are commonly employed in animal models to assess pain and nociception, which is the sensory nervous system's response to harmful or potentially harmful stimuli ufsc.brfrontiersin.org. These assays can broadly be categorized into stimulus-evoked and non-stimulus evoked methods frontiersin.org. Stimulus-evoked assays involve applying a controlled external stimulus (mechanical, thermal, or chemical) and measuring the animal's response, such as withdrawal latency or frequency frontiersin.orgconductscience.com. Examples include the tail-flick test, hot-plate test, and tests using mechanical force or noxious chemicals conductscience.com. The cold plate test is another assay used to determine behavioral responses to cold temperatures frontiersin.org. Non-stimulus evoked methods assess spontaneous pain-like behaviors or changes in normal behaviors that are indicative of pain, such as altered weight bearing, grimace scales based on facial expressions, or changes in locomotor activity and motivated behaviors frontiersin.orgfrontiersin.org. Preclinical studies on this compound have demonstrated its effectiveness in animal models of neuropathic and inflammatory pain, implying the use of such behavioral assays to evaluate its analgesic efficacy glenmark-pharma.ruclinicalleader.comprnewswire.comprnewswire.comatsjournals.orgunife.itnih.gov.

Airway Function and Inflammation Assessments in Respiratory Models

Assessment of airway function and inflammation in respiratory animal models involves methods to quantify changes in airway mechanics and inflammatory markers. In studies involving TRPA1 antagonists like this compound in cough and asthma models, specific methodologies have been utilized.

Citric acid-induced cough models in guinea pigs involve exposing the animals to citric acid aerosol and counting the number of coughs as a measure of tussive response nih.govplos.orgnih.gov. The reduction in cough frequency after administration of the test compound, such as this compound, indicates antitussive efficacy plos.orgnih.gov.

In asthma models, assessments include measuring airway hyperresponsiveness, which is an exaggerated bronchoconstrictor response to stimuli mdpi.com. This can be evaluated by measuring changes in lung function parameters after challenge with bronchoconstrictors. Inflammatory responses in the airways are assessed by examining immune cell infiltration, such as eosinophilia in lung tissue or bronchoalveolar lavage fluid mdpi.com. Mucus production, another feature of airway inflammation, can also be evaluated mdpi.com. These methodologies provide objective measures of the compound's impact on key pathological features of respiratory diseases.

Data from a citric acid-induced cough study in guinea pigs evaluating this compound is presented below plos.orgnih.gov:

Treatment GroupInhibition of Cough (%)
Vehicle0
This compound (60 mg/kg)79
This compound (100 mg/kg)89

This table illustrates the dose-dependent inhibition of citric acid-induced cough response by this compound in guinea pigs plos.orgnih.gov.

Preclinical Pharmacokinetic and Metabolic Profiling of Grc 17536

In Vitro Absorption, Distribution, Metabolism Studies

In vitro studies provide initial insights into a compound's behavior at the cellular and subcellular levels, helping to predict its in vivo ADME properties. nuvisan.comnih.gov

Metabolic Stability in Hepatic Microsomes and Hepatocytes

Metabolic stability assays using hepatic microsomes and hepatocytes are standard in vitro methods to assess how quickly a compound is metabolized by liver enzymes. nuvisan.comnih.govspringernature.com Liver microsomes primarily contain cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large percentage of drugs. wuxiapptec.com Hepatocytes, as intact liver cells, offer a more complete metabolic system, including both Phase I (like CYP) and Phase II enzymes. wuxiapptec.com

Research indicates that GRC-17536 undergoes metabolism in liver microsomes and hepatocytes. wuxiapptec.com One study noted that while the compound was metabolized in liver microsomes, the intrinsic hepatic clearance rate was significantly higher in hepatocytes, suggesting the involvement of both Phase I and Phase II enzymes in its metabolism. wuxiapptec.com Metabolic stability is often expressed as half-life (t1/2) or intrinsic clearance (CLint), which describe the rate of disappearance of the parent compound.

Plasma Protein Binding Characteristics

Plasma protein binding is a critical factor influencing the distribution and clearance of a drug. The extent to which a compound binds to plasma proteins affects the fraction of free drug available to exert pharmacological effects and undergo metabolism or excretion. This compound has shown high binding to plasma proteins. nih.govresearchgate.net Studies in both rat and human plasma indicated a low free fraction, specifically 0.007 in rat plasma and 0.005 in human plasma. nih.govresearchgate.net This high level of protein binding suggests that only a small percentage of the total circulating this compound is unbound and thus available to interact with its target, the TRPA1 receptor, and undergo clearance. nih.govresearchgate.net

Permeability and Efflux Properties (e.g., CaCo-2 models)

Caco-2 cell monolayers are widely used in vitro models to predict the intestinal absorption and permeability of orally administered drugs. researchgate.netmedtechbcn.comenamine.netevotec.com These cells differentiate to form a barrier that structurally and functionally resembles the intestinal epithelium, expressing various transporters, including efflux pumps like P-glycoprotein (P-gp). enamine.netevotec.com Assessing transport in both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions in Caco-2 cells helps determine the extent of absorption and the potential involvement of efflux transporters. enamine.netevotec.com

While the provided search results highlight the importance and methodology of Caco-2 permeability assays in predicting oral absorption and identifying efflux transport researchgate.netmedtechbcn.comenamine.netevotec.com, specific data regarding the permeability and efflux properties of this compound in Caco-2 models were not explicitly detailed in the search snippets.

In Vivo Pharmacokinetic Profiles in Preclinical Animal Models

In vivo pharmacokinetic studies in animal models provide essential information on how a drug is absorbed, distributed, metabolized, and excreted in a living system, complementing the data obtained from in vitro studies.

Oral Bioavailability and Exposure in Rodent Models

Oral bioavailability, the fraction of an orally administered dose that reaches the systemic circulation unchanged, is a key pharmacokinetic parameter for orally delivered drugs. Preclinical studies in rodent models are commonly used to assess the oral bioavailability and systemic exposure of drug candidates.

Tissue Distribution and Clearance Mechanisms in Non-Human Species

Tissue distribution studies in non-human species provide information on where a drug goes in the body after administration. Clearance mechanisms describe how the drug is eliminated from the body, primarily through metabolism and excretion.

While the search results indicate that this compound undergoes metabolism in the liver wuxiapptec.com and is eliminated, detailed information on its tissue distribution profile in specific organs or tissues in non-human species was not found in the provided snippets. Similarly, while hepatic metabolism is identified as a clearance mechanism wuxiapptec.com, comprehensive details on other potential clearance pathways or the specific enzymes involved were not extensively described. One study mentions the use of bioanalytical methods to determine plasma and brain exposure in animals used in pharmacodynamic and pain models, indicating that brain distribution was assessed in some preclinical studies. nih.gov

Characterization of Metabolites and Metabolic Pathways in Research Systems

Based on the available information from the consulted sources, detailed characterization of the specific metabolites and metabolic pathways of this compound in preclinical research systems was not explicitly described. While the preclinical and clinical evaluation of this compound as a Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist has been reported acs.orgpatsnap.comglenmarkpharma.co.uknih.govprnewswire.compatsnap.com, and the importance of metabolic stability for TRPA1 antagonists in general is recognized patsnap.comsci-hub.seresearchgate.netdrughunter.com, specific data tables or detailed research findings pertaining to the identification and characterization of this compound metabolites or the metabolic pathways it undergoes in in vitro or in vivo research systems were not found within the scope of this search.

Research into other TRPA1 antagonists has highlighted the investigation of metabolic stability in systems such as rat, human, and cynomolgus monkey hepatocytes, and the identification of metabolites formed via pathways like aldehyde oxidase (AO) metabolism acs.orgdrughunter.com. However, this detailed metabolic information was not reported for this compound in the consulted literature.

Analytical Methodologies for Grc 17536 Research

Spectroscopic and Chromatographic Techniques for Compound Characterization

Spectroscopic and chromatographic methods are fundamental for confirming the chemical structure and assessing the purity of GRC-17536. These techniques provide detailed information about the molecular composition and physical properties of the compound.

Mass Spectrometry (MS) Applications in this compound Studies

Mass Spectrometry (MS) is a powerful tool used to determine the molecular weight and structural fragments of this compound. By measuring the mass-to-charge ratio of ions derived from the molecule, MS can confirm its identity and provide insights into its fragmentation pattern, which is unique to its structure. MS, often coupled with chromatographic techniques like HPLC or LC, is utilized to assess the purity of this compound and identify potential impurities. probechem.com For instance, purity analysis of this compound has been reported using HPLC and/or LC-MS, indicating a purity typically greater than 98%. probechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the detailed three-dimensional structure of this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the types and connectivity of atoms within the molecule. This technique is used to confirm that the synthesized compound matches the expected chemical structure. Analysis of the 1H NMR spectrum of this compound has been reported as being consistent with its intended structure. probechem.com NMR, including 1H and 13C NMR, is a standard method for the characterization and isolation of compounds in medicinal chemistry research, which would be applicable to this compound. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC is employed to determine its purity by separating the compound from any synthesis byproducts or impurities. probechem.com The consistency of the HPLC profile with the expected structure is a key analytical datum. probechem.com HPLC is also used for the quantification of compounds, and while specific data for this compound quantification by HPLC alone were not extensively detailed in the search results, HPLC is a foundational technique often coupled with detectors like UV or MS for quantitative analysis in chemical research. mdpi.comnih.gov

Bioanalytical Methods for Quantification in Biological Matrices

Quantifying this compound in biological matrices such as plasma and tissues is essential for pharmacokinetic and pharmacodynamic studies. Bioanalytical methods are specifically developed and validated for this purpose.

LC-MS/MS Method Development for this compound in Plasma and Tissues

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity. This technique involves separating the compound from the complex matrix using LC and then detecting and quantifying it using MS/MS. A validated LC-MS/MS method has been used to estimate this compound plasma concentrations in clinical studies. nih.govresearchgate.net The development of such a method involves optimizing parameters for sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate and reliable quantification of the analyte in the presence of endogenous matrix components.

Validation of Bioanalytical Assays for Preclinical Studies

Validation of bioanalytical assays, such as the LC-MS/MS method for this compound, is a critical step before they can be used for analyzing samples from preclinical and clinical studies. rrml.ro Method validation demonstrates that the analytical method is reliable and provides accurate and precise measurements of the analyte in the biological matrix. Key validation parameters typically include accuracy, precision, sensitivity (lower limit of quantification), selectivity, linearity, range, recovery, and stability. rrml.roghpp.defda.gov While specific validation data for this compound in preclinical matrices were not detailed, the use of a validated LC-MS/MS method in clinical pharmacokinetic evaluations implies that a rigorous validation process was undertaken, consistent with regulatory guidelines for bioanalytical method validation. nih.govresearchgate.net This validation ensures the quality and reliability of the pharmacokinetic data obtained, which is crucial for understanding the absorption, distribution, metabolism, and excretion of this compound in animal models and humans.

Broader Research Implications and Future Directions in Trpa1 Antagonist Research

GRC-17536 as a Tool Compound for Elucidating TRPA1 Biology

This compound, a potent and selective TRPA1 antagonist, has emerged as a valuable tool compound in the investigation of TRPA1 biology. probechem.com Its use in research has contributed to a better understanding of the role of TRPA1 in various physiological and pathophysiological processes.

Use in Mechanistic Studies of Pain and Inflammation Pathways

Preclinical studies have extensively demonstrated the role of TRPA1 receptors in a broad range of animal models of acute, inflammatory, and neuropathic pain. acs.orgnih.gov TRPA1 is abundantly expressed in sensory neurons involved in pain perception, where it acts as a sensor of stress and tissue damage. drughunter.com Activation of TRPA1 can trigger vasodilation and immune cell recruitment through the release of inflammatory neurotransmitters and neuropeptides, such as substance P and calcitonin gene-regulating protein (CGRP), potentially exacerbating inflammation. drughunter.comfrontiersin.org Experimental studies have shown that inhibiting TRPA1 can attenuate inflammation-induced allodynia and hyperalgesia, suggesting a potential for dual benefits in pain reduction through neuronal modulation and indirect benefits by reducing inflammatory mediators. patsnap.com

This compound has been utilized in studies investigating TRPA1-mediated pain signaling. Research indicates that the TRPA1-mediated mechanism within sensory ganglia is both necessary and sufficient to mediate inflammatory pain. nih.gov By blocking TRPA1, compounds like this compound can help elucidate the specific contributions of this channel to the initiation and maintenance of pain and inflammatory responses.

Investigating TRPA1 Involvement in Novel Physiological Processes

Beyond its well-established role in pain and inflammation, TRPA1 is implicated in a diverse range of physiological processes. TRPA1 is expressed in various tissues and cells, including immune cells, vascular endothelium, keratinocytes, lung cells, gut cells, joint cells, and cancer cells. acs.org This widespread expression suggests potential roles for TRPA1 in conditions beyond traditional pain syndromes.

Studies using TRPA1 antagonists, including this compound, have explored the channel's involvement in conditions such as chronic cough, asthma, osteoarthritis, and potentially cardiovascular diseases. sci-hub.sefrontiersin.orgresearchgate.netmdpi.comnih.gov For instance, this compound has shown potential utility in the treatment of miscellaneous chronic cough conditions, highlighting TRPA1 as a major driver of the cough reflex. researchgate.netnih.gov Research in osteoarthritis models suggests TRPA1 mediates inflammation, pain, and cartilage degeneration. mdpi.com The application of TRPA1 antagonists in these diverse areas helps to uncover the multifaceted roles of TRPA1 in both health and disease.

Challenges and Opportunities in TRPA1 Antagonist Discovery and Development

Despite the significant interest in TRPA1 as a therapeutic target, the discovery and development of TRPA1 antagonists face several challenges. sci-hub.seacs.org

Addressing Species-Specific Differences in TRPA1 Pharmacology

A notable challenge in the development of TRPA1 antagonists is the observed species variability in TRPA1 pharmacology. acs.orgpatsnap.commdpi.com Differences in the TRPA1 channel structure and binding pocket configuration between species, particularly between rodents and humans, can lead to discrepancies in compound potency and efficacy. patsnap.comnih.gov For example, some compounds effective against human TRPA1 may show reduced or no activity, or even agonist activity, in rodent TRPA1. nih.gov Human and rodent TRPA1 share approximately 79% sequence identity, which is relatively lower compared to other TRP channels. nih.gov This species difference can complicate the translation of preclinical findings in animal models to clinical outcomes in humans. patsnap.commdpi.com

Strategies to address this challenge include utilizing higher species like rhesus monkeys, which exhibit higher sequence homology to human TRPA1 (97.1% identical), as better surrogates for preclinical studies. nih.gov A thorough understanding of the molecular determinants underlying species differences is crucial for designing compounds with optimal activity across relevant species. acs.org

Strategies for Optimizing Pharmacokinetic Properties of TRPA1 Antagonists

Optimizing the pharmacokinetic properties of TRPA1 antagonists is another critical aspect of drug development. Challenges have been reported regarding the physicochemical features of some existing compounds, including poor solubility, low metabolic stability, and limited blood-brain barrier permeability. acs.org These properties can impact the bioavailability, distribution, metabolism, and excretion of the compound, influencing its effectiveness and duration of action in vivo.

Research efforts focus on structural optimization strategies to improve pharmacokinetic profiles while maintaining or enhancing potency and selectivity. acs.orgresearchgate.net This involves balancing properties like lipophilicity and polarity to improve intrinsic clearance and achieve sufficient target coverage in vivo. acs.orgnih.gov The development of compounds with favorable pharmacokinetic profiles is essential for successful translation from preclinical studies to clinical applications.

Emerging Areas of TRPA1 Research and the Role of Selective Probes

Emerging areas of TRPA1 research continue to expand the potential therapeutic applications of TRPA1 antagonists. This includes exploring the role of TRPA1 in conditions such as chronic cough, migraine, asthma, osteoarthritis, cardiovascular diseases, obesity, and diabetes. frontiersin.orgpatsnap.comnih.gov The involvement of TRPA1 in both neuronal and non-neuronal cells further highlights its broad physiological relevance. acs.orgmdpi.com

Conclusion

Summary of Academic Findings on GRC-17536's Molecular and Preclinical Pharmacology

This compound is characterized as a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. ebi.ac.ukglenmarkpharma.co.ukprnewswire.commedkoo.comprobechem.com Its molecular mechanism of action involves inhibiting the influx of calcium ions through the TRPA1 channel. probechem.comresearchgate.netresearchgate.netnih.gov This blockade of calcium flow is a key function of TRPA1 antagonists, preventing subsequent intracellular physiological changes such as reactive oxygen species generation, endoplasmic reticulum and mitochondrial stress, and the production of proinflammatory cytokines. researchgate.net

Preclinical studies have demonstrated the efficacy of this compound in a range of animal models relevant to pain and respiratory disorders. It has shown effectiveness in treating inflammatory and neuropathic pain models, including those for painful diabetic peripheral neuropathy and osteoarthritis pain. glenmarkpharma.co.ukprnewswire.commedkoo.comacs.orgdimabio.com In models of inflammatory and neuropathic pain induced by complete Freund's adjuvant (CFA) or chronic constriction injury (CCI), this compound reversed hyperalgesia. prnewswire.com Furthermore, this compound has shown promising effects in preclinical models of respiratory conditions, including asthma and citric acid-induced cough. prnewswire.comresearchgate.netnih.govmdpi.commoneyworks4me.com Studies in guinea pigs demonstrated that this compound inhibited citric acid-induced cellular Ca²⁺ influx in TRPA1-expressing cells and reduced citric acid-induced cough response. probechem.comresearchgate.netnih.gov This effect was observed in a dose-dependent manner in guinea pigs, providing in vivo evidence for the effectiveness of a selective TRPA1 antagonist in mediating cough. nih.gov this compound has also shown significant inhibition of lung eosinophilia, mucus production, and airway hyperresponsiveness in mouse asthma models, as well as inhibition of eosinophils and early airway reactivity in guinea pig allergic asthma models. mdpi.com

The compound has demonstrated high potency, with an IC50 value less than 10 nM in inhibiting citric acid-induced Ca²⁺ influx in cell-based assays. medkoo.comprobechem.com It exhibits high selectivity, showing more than 1000-fold selectivity over other TRP channels and a broad panel of G protein-coupled receptors (GPCRs), enzymes, and other ion channels. prnewswire.commedkoo.comprobechem.com

A summary of select preclinical findings:

ModelFindingReference
Citric acid-induced Ca²⁺ influx (in vitro)Inhibition with IC50 of 8.2 nM probechem.com
Citric acid-induced cough (guinea pigs)Dose-dependent inhibition (e.g., 79-89% inhibition at 60-100 mg/kg) probechem.comnih.gov
Inflammatory pain (animal models)Efficacious, reversed hyperalgesia prnewswire.commedkoo.com
Neuropathic pain (animal models)Efficacious, reversed hyperalgesia prnewswire.commedkoo.com
Mouse asthma modelInhibited lung eosinophilia, mucus production, airway hyperresponsiveness mdpi.com
Guinea pig allergic asthma modelInhibited eosinophils and early airway reactivity mdpi.com

Significance of this compound in Advancing Understanding of TRPA1 Biology and Antagonism

The development and study of this compound have significantly contributed to the understanding of TRPA1 biology and the potential of TRPA1 antagonism as a therapeutic strategy. As a potent and selective TRPA1 antagonist that progressed into clinical development, this compound has helped validate TRPA1 as a relevant target for conditions such as pain and respiratory disorders. prnewswire.comnih.govdimabio.compatsnap.com

This compound is notable as one of the few TRPA1 antagonists that have reached later stages of clinical trials, including Phase II studies for painful diabetic peripheral neuropathy and cough/respiratory disorders. glenmarkpharma.co.ukacs.orgdimabio.compatsnap.comspringer.comresearchgate.net Its progression through development has provided valuable insights into the challenges and potential of targeting TRPA1 in humans. The findings from studies with this compound, including observations in specific patient subgroups, contribute to a more nuanced understanding of the role of TRPA1 in different pain phenotypes and the concept of "precision medicine" in pain management. researchgate.net

The preclinical data generated with this compound in various animal models has also expanded the understanding of TRPA1's involvement in different disease mechanisms, such as its role in citric acid-mediated cough and its potential link to inflammatory processes driven by TRPA1 activation. researchgate.netnih.gov The observed efficacy in models of inflammatory and neuropathic pain further supports the broad relevance of TRPA1 in pain signaling. prnewswire.comacs.orgdimabio.com

Q & A

Q. What is the mechanistic basis for GRC-17536's efficacy in neuropathic pain models?

this compound is a selective TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist that inhibits ion channel activation linked to nociceptive signaling. Preclinical studies demonstrate its efficacy in rodent models of diabetic neuropathy and inflammatory pain, where TRPA1 activation by reactive metabolites (e.g., 4-hydroxynonenal) drives hypersensitivity. In vitro assays confirm its IC50 values in the nanomolar range, with selectivity over other TRP channels (e.g., TRPV1) .

Q. How were preclinical models optimized to evaluate this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Rodent models utilized oral dosing to mirror human administration, with plasma concentration monitoring via LC-MS/MS. Behavioral assays (e.g., von Frey filament tests for mechanical allodynia) assessed pain thresholds. PK/PD modeling integrated parameters like bioavailability (~60% in rats) and half-life (~8 hours) to predict therapeutic windows .

Q. What evidence supports this compound's selectivity for TRPA1 over related ion channels?

Competitive binding assays using HEK293 cells expressing TRPA1, TRPV1, and TRPM8 confirmed >100-fold selectivity for TRPA1. Functional studies (calcium influx assays) further validated specificity, with no significant off-target effects at concentrations ≤10 μM .

Advanced Research Questions

Q. How did Phase II trial designs for diabetic neuropathy address confounding factors in pain measurement?

The Phase II trial (NCT01613248) employed a randomized, double-blind, placebo-controlled design with a 4-week duration. Primary endpoints included the Visual Analog Scale (VAS) for pain and the Neuropathic Pain Symptom Inventory (NPSI). Secondary endpoints incorporated quantitative sensory testing (QST) to differentiate central vs. peripheral sensitization. Stratification by baseline HbA1c levels controlled for glycemic variability .

Q. What methodological challenges arise when translating TRPA1 antagonist efficacy from animal models to humans?

Species-specific differences in TRPA1 expression (e.g., higher baseline activity in human dorsal root ganglia) and divergent metabolite profiles (e.g., human-specific oxidative stress markers) complicate extrapolation. Adaptive trial designs, including translational biomarkers like TRPA1 mRNA levels in skin biopsies, were proposed to bridge this gap .

Q. How can researchers reconcile contradictory outcomes between this compound and other TRPA1 antagonists (e.g., AZD1386) in clinical trials?

AZD1386, a TRPV1 agonist, failed due to thermoregulatory side effects, whereas this compound’s selectivity for TRPA1 minimized off-target toxicity. Post hoc analyses of this compound trials emphasized patient stratification by TRPA1 biomarker status and dose optimization based on PK/PD modeling to avoid subtherapeutic exposure .

Q. What statistical approaches are recommended for analyzing small-sample neuropathic pain trials (e.g., n=55 in this compound's Phase II)?

Bayesian hierarchical models account for inter-individual variability in pain response, while mixed-effects models adjust for repeated measures. Sensitivity analyses (e.g., multiple imputation for missing data) and alpha-spending functions control Type I error in underpowered cohorts .

Methodological Guidance

Q. What in vitro and in vivo assays are critical for validating TRPA1 antagonist candidates?

  • In vitro : Calcium imaging in TRPA1-transfected cells using agonists like allyl isothiocyanate (AITC).
  • In vivo : Chronic constriction injury (CCI) models for neuropathic pain, with crossover designs to confirm reversibility of analgesia.
  • Ex vivo : Patch-clamp electrophysiology in dissociated DRG neurons .

Q. How should researchers optimize this compound's dosing regimen in early-phase trials?

First-in-human studies used single ascending dose (SAD) and multiple ascending dose (MAD) protocols with pharmacokinetic sampling at 0–24 hours. Bayesian adaptive designs allowed real-time dose adjustments based on exposure-response curves and safety thresholds (e.g., no QT prolongation at Cmax ≤1.2 μM) .

Q. What biomarkers are validated for assessing TRPA1 target engagement in clinical studies?

  • Peripheral : TRPA1 mRNA in skin biopsies.
  • Functional : Capsaicin-induced cough suppression (for respiratory applications).
  • Imaging : fMRI correlates of central pain processing .

Data Contradiction Analysis

Q. Why did this compound show efficacy in diabetic neuropathy but not in postherpetic neuralgia models?

Diabetic neuropathy involves TRPA1 activation by reactive lipids (e.g., oxidized linoleic acid), whereas postherpetic neuralgia may rely on alternative pathways (e.g., Nav1.7 sodium channels). RNA sequencing of patient biopsies could clarify TRPA1’s disease-specific role .

Q. How do interspecies differences in TRPA1 expression impact preclinical-to-clinical translation?

Murine TRPA1 has lower basal activity compared to human isoforms. Humanized transgenic models and organoid-based assays are emerging tools to improve predictive validity .

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